molecular formula C24H24ClN3O3 B2601260 N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-23-9

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2601260
CAS No.: 872861-23-9
M. Wt: 437.92
InChI Key: SQQRHJSGZGIWNI-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide ( 872861-23-9) is a synthetic small molecule characterized by an indole core substituted at the 3-position with a 2-oxoacetamide group and functionalized at the indole nitrogen with a 2-oxo-2-piperidinylethyl chain . This complex structure grants it significant research value, particularly in the field of infectious disease. Studies on its structural analogs and related indole derivatives have demonstrated potent antibacterial and antifungal activities . Reported Minimum Inhibitory Concentration (MIC) values for its core pharmacophore show strong efficacy against a panel of bacterial strains, including Bacillus subtilis (4.69 µM), Staphylococcus aureus (5.64 µM), and Escherichia coli (2.33 µM) . Furthermore, its activity extends to fungal pathogens such as Candida albicans , with MIC values ranging from 16.69 to 78.23 µM . The mechanism of action for this class of compounds is an area of active investigation. Research suggests its bioactivity may involve the disruption of bacterial cell wall synthesis and protein synthesis, leading to cell death . Furthermore, indole-containing structures are known to interact with a variety of biological targets; for instance, some related compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1 . Another potential mechanism involves the inhibition of lysosomal phospholipase A2 (PLA2G15), a pathway associated with the effects of certain cationic amphiphilic drugs . Researchers value this compound as a key intermediate or lead structure for developing novel antimicrobial agents and for probing fundamental biological pathways. Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)14-26-24(31)23(30)19-15-28(21-11-5-3-9-18(19)21)16-22(29)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQRHJSGZGIWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Nitrogen

Key Analog : N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

  • Structural Difference : Replaces the 2-chlorophenylmethyl group with a 4-fluorobenzyl moiety and introduces a thioether linkage in the acetamide chain.
  • Implications : The 4-fluorobenzyl group may enhance metabolic stability compared to chlorophenyl derivatives, while the thioether could alter electronic properties and binding kinetics.

Key Analog : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

  • Structural Difference : Substitutes the 2-oxo-piperidinylethyl group with a 4-chlorobenzyl on the indole nitrogen and replaces the 2-chlorophenylmethyl with a pyridin-4-yl group.
  • Bioactivity : Demonstrates potent tubulin inhibition (IC₅₀ = 20 nM), highlighting the importance of the indole-acetamide scaffold in targeting microtubules.
Variations in the Acetamide Substituent

Key Analog : N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

  • Structural Difference : Features a 2-methoxy-5-methylphenyl group instead of 2-chlorophenylmethyl.

Key Analog : N-Benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide

  • Structural Difference : Replaces the 2-oxo-piperidinylethyl chain with a 4-chlorobenzoyl group and adds a 5-methoxy-2-methyl substitution on the indole.
  • Bioactivity : Exhibits anti-inflammatory activity (IC₅₀ = 2.91 ± 0.38 µM in COX-2 inhibition), suggesting that electron-withdrawing groups (e.g., benzoyl) enhance target engagement.
Functional Group Modifications

Key Analog : 2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide

  • Structural Difference : Replaces the indole core with a benzo[cd]indole system and substitutes the piperidinyl group with a pyridine ring.
  • Implications : The expanded aromatic system may increase π-π stacking interactions but reduce conformational flexibility.

SAR Insights :

  • Piperidinyl Group : The 2-oxo-piperidinylethyl chain on the indole nitrogen is conserved in multiple analogs, suggesting its role in enhancing solubility or hydrogen bonding .
  • Chlorophenyl vs. Fluorophenyl : Chlorophenyl groups (e.g., in the target compound) typically increase lipophilicity and membrane penetration compared to fluorophenyl derivatives, which may improve metabolic stability .
  • Acetamide Modifications : Substitutions like pyridinyl (D-24851) or benzyl () demonstrate that polar groups can enhance target specificity, while bulky groups (e.g., 4-chlorobenzoyl) may improve binding affinity .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies, highlighting the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Piperidine Moiety : Associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
  • Indole Ring : Known for its diverse biological activities, including anticancer and antimicrobial effects.

Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antibacterial properties.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and protein synthesis, leading to cell death.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 µM to 156.47 µM against various strains:
    • Bacillus subtilis : 4.69 µM
    • Staphylococcus aureus : 5.64 µM
    • Escherichia coli : 2.33 µM
    • Pseudomonas aeruginosa : 13.40 µM .

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum.

  • MIC Values :
    • Against C. albicans : MIC values range from 16.69 to 78.23 µM.
    • Against Fusarium oxysporum : MIC values range from 56.74 to 222.31 µM .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds with structural similarities to this compound:

  • Study on Piperidine Derivatives :
    • A series of piperidine derivatives showed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The structure–activity relationship (SAR) indicated that modifications in the piperidine ring significantly influenced antibacterial potency .
  • Docking Studies :
    • Molecular docking studies have elucidated the binding interactions of the compound with bacterial enzymes, suggesting a competitive inhibition mechanism that enhances its antibacterial efficacy .

Summary of Findings

Biological ActivityMIC Values (µM)Notable Effects
Bacillus subtilis4.69Strong inhibition
Staphylococcus aureus5.64Strong inhibition
Escherichia coli2.33Strong inhibition
Pseudomonas aeruginosa13.40Moderate inhibition
Candida albicans16.69 - 78.23Moderate inhibition
Fusarium oxysporum56.74 - 222.31Moderate inhibition

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